tert-Butyl ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate
Description
tert-Butyl ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate is a carbamate derivative featuring a pyrrole ring substituted with a 2-fluorophenyl group at the 5-position and a methylcarbamate moiety at the 3-position. The compound is structurally characterized by the tert-butyl carbamate group, which serves as a protective group for amines, and the fluorinated aromatic ring, which may enhance metabolic stability and influence electronic properties.
Properties
IUPAC Name |
tert-butyl N-[[5-(2-fluorophenyl)-1H-pyrrol-3-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-17(2,3)22-16(21)20(4)11-12-9-15(19-10-12)13-7-5-6-8-14(13)18/h5-10,19H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDXQEQCKDCJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CNC(=C1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate typically involves multi-step organic reactions. One common method includes the use of ketoreductases for chiral selective reduction. For instance, ketoreductases such as ES-KRED-213 and KRED-P1-H01 have been employed to reduce tert-butyl [5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to the desired product . The reaction conditions often involve dimethylsulfoxide as a co-solvent, with optimal parameters being 40°C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes with careful control of reaction parameters to ensure high yield and purity. The use of biocatalysts like ketoreductases can be scaled up, with parameters adjusted for temperature, enzyme loading, and substrate concentration to maximize conversion and product recovery .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Reduction: Chiral selective reduction using ketoreductases.
Substitution: Potential for nucleophilic substitution reactions due to the presence of the fluorophenyl group.
Common Reagents and Conditions
Reduction: Ketoreductases (e.g., ES-KRED-213, KRED-P1-H01), dimethylsulfoxide, optimal temperature (40°C), pH 7.0.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include chiral intermediates and derivatives that can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
Tert-butyl ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate has several applications in scientific research:
Pharmaceuticals: Acts as a precursor in the synthesis of drugs like Citalopram and Escitalopram oxalate, which are used as antidepressants.
Chemical Synthesis: Used in the preparation of benzohydrols, which are intermediates in the synthesis of analgesics and muscle relaxants.
Biocatalysis: Employed in biocatalytic processes for the production of chiral compounds.
Mechanism of Action
The mechanism of action of tert-butyl ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of antidepressants, it acts by inhibiting the uptake of serotonin (5-HT), thereby increasing its availability in the synaptic cleft and enhancing mood . The molecular targets include serotonin transporters, which are inhibited by the compound’s derivatives .
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features
Key Observations:
- Fluorine vs. Bromine Substituents : The 2-fluorophenyl group in the target compound may confer greater metabolic stability compared to the 4-bromophenyl group in 5-7c, as fluorine is less prone to enzymatic degradation than bromine. However, bromine’s larger atomic size could enhance lipophilicity and influence binding interactions .
Stability and Reactivity
- This suggests that fluorophenyl-substituted carbamates may require stability optimization for oral applications .
- Synthetic Stability : The target compound’s synthesis likely involves standard carbamate protection strategies, similar to 5-7c and 5-7h (), which are stable under nitrogen and chromatographic purification conditions .
Biological Activity
tert-Butyl ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate, also known by its CAS number 1610043-63-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 304.36 g/mol. The compound features a pyrrole ring substituted with a fluorophenyl group, which is significant for its biological activity.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's. These inhibitory effects can prevent the aggregation of amyloid-beta peptides, thereby reducing toxicity in neuronal cells .
- Neuroprotective Effects : In vitro studies have demonstrated that related compounds can protect astrocytes from oxidative stress induced by amyloid-beta peptides. This suggests that this compound may exhibit neuroprotective properties by enhancing cell viability under stress conditions .
In Vitro Studies
A study assessing the neuroprotective effects of compounds similar to this compound showed that these compounds significantly increased cell viability in astrocyte cultures exposed to amyloid-beta (Aβ) peptides. The results indicated a reduction in pro-inflammatory cytokines such as TNF-α, suggesting an anti-inflammatory mechanism .
In Vivo Studies
While in vitro results are promising, in vivo studies are essential for understanding the compound's efficacy in living organisms. Preliminary animal studies have suggested that similar compounds may not only reduce oxidative stress markers but also improve cognitive function when administered in models of scopolamine-induced memory impairment . However, further research is needed to establish the effectiveness and bioavailability of this compound in vivo.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
